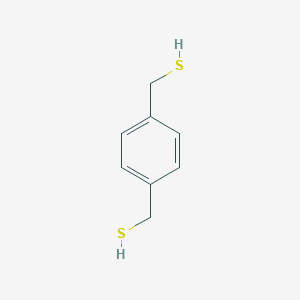

1,4-Benzenedimethanethiol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNRTQAOXLCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059313 | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-09-9 | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xylylenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene-α,α'-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLYLENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K48UBZ9IMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 1,4 Benzenedimethanethiol Derivatives

Green Chemistry Approaches in 1,4-Benzenedimethanethiol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer reagents, more efficient reaction conditions, and a reduction in waste generation.

Sustainable Synthetic Routes for this compound

Traditional methods for synthesizing thiols often involve harsh reagents and produce significant waste. In contrast, sustainable routes for 1,4-BDMT aim to improve atom economy and reduce the environmental footprint. One promising green approach is the use of microwave-assisted synthesis. amazonaws.com This technique can significantly shorten reaction times, often from hours to minutes, and improve yields. For instance, the synthesis of thiols from the corresponding halides using potassium thioacetate (B1230152) as a sulfur source can be accelerated under microwave irradiation, offering a more energy-efficient alternative to conventional heating. amazonaws.com

Another sustainable strategy involves the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often leading to milder reaction conditions, reduced use of organic solvents, and easier product separation. tandfonline.comtandfonline.com The synthesis of dithiols from dihalides using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system is a practical example of this approach. sciensage.info This method can offer high yields and operational simplicity. sciensage.info

Flow chemistry is another emerging technology that aligns with the principles of green chemistry and can be applied to the synthesis of 1,4-BDMT. unimi.itwikipedia.orgnih.govrsc.org Continuous flow processes offer enhanced control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for easier scale-up. wikipedia.orgnih.gov The use of packed-bed reactors with immobilized catalysts or reagents can further simplify purification and reduce waste. unimi.it

The use of this compound itself contributes to greener chemical processes, particularly in solid-phase peptide synthesis (SPPS). It serves as a non-malodorous and effective scavenger, improving the quality of crude peptides and reducing the formation of impurities during the cleavage of the peptide from the resin. iris-biotech.deresearchgate.netrsc.orgrsc.org This application highlights the dual role of 1,4-BDMT in both being a target for green synthesis and an enabler of greener methodologies in other fields.

Environmental Impact Assessment of this compound Production

Key areas of environmental concern in the production of organosulfur compounds often relate to:

Raw Material Sourcing: The starting materials, such as p-xylene (B151628) or its halogenated derivatives, and the sulfur source (e.g., sodium sulfide (B99878), thiourea) have their own environmental footprints associated with their production.

Solvent Use: The use of volatile organic solvents (VOCs) is a significant environmental concern. Green chemistry approaches aim to replace hazardous solvents with more benign alternatives like water or to conduct reactions under solvent-free conditions. organic-chemistry.org

Waste Generation: The production of byproducts and the use of excess reagents contribute to waste streams that require treatment. The atom economy of the synthetic route is a key metric in assessing its environmental performance.

Toxicity of Reagents and Products: The inherent toxicity of the chemicals involved, including starting materials, reagents, and the final product, is a critical factor. This compound itself is noted to have an unpleasant odor, and like many thiols, requires careful handling.

Efforts to mitigate these impacts include the development of catalytic processes that operate under milder conditions, the use of renewable feedstocks, and the design of synthetic routes with higher atom economy and reduced waste generation. rsc.orgrsc.org

Controlled Synthesis of this compound for Tailored Applications

The precise control over the synthesis of this compound and its analogues is crucial for tailoring their properties for specific applications, such as in the formation of self-assembled monolayers (SAMs) on metal surfaces and the synthesis of functional polymers.

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis and the development of chiral materials. While direct asymmetric approaches to free thiols have been challenging, recent advances in organocatalysis and metal-catalyzed reactions have provided new avenues for the synthesis of enantiopure thiols and their derivatives. acs.orgnih.gov

One approach involves the asymmetric ring-opening of meso-epoxides with a thiolating agent, catalyzed by a chiral catalyst. acs.org This can lead to the formation of β-hydroxythiols with high enantioselectivity. While not a direct synthesis of a 1,4-BDMT analogue, the principles can be extended to the synthesis of chiral dithiols.

Another strategy focuses on the stereoselective synthesis of chiral sulfinyl compounds, which can be precursors to chiral thiols. nih.govsemanticscholar.org For example, the Horner-Wadsworth-Emmons reaction can be used to synthesize chiral α,β-unsaturated sulfoxides, which can then be further modified. semanticscholar.org The synthesis of dithia[3.3]cyclophane S,S′-dioxides with both planar and central chirality, starting from 2,5-dimethyl-1,4-benzenedimethanethiol, demonstrates the creation of complex chiral structures from dithiol precursors. researchgate.net

The development of enantiopure δ-thiolactones and their subsequent aminolysis to yield amido thiols also presents a versatile method for accessing chiral sulfur-containing molecules. rsc.org These strategies, while not always directly applied to 1,4-BDMT, provide a toolbox for the future design and synthesis of its chiral analogues.

Functional Group Interconversion in this compound Precursors

The synthesis of this compound typically starts from readily available precursors like p-xylene or its derivatives. A common synthetic route involves the conversion of a starting material into a dihalide, followed by reaction with a sulfur nucleophile.

A key functional group interconversion is the transformation of a benzylic methyl group into a leaving group, such as a bromide. This can be achieved through free-radical bromination of p-xylene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 1,4-bis(bromomethyl)benzene (B118104) is a versatile precursor for 1,4-BDMT.

The subsequent conversion of the dihalide to the dithiol can be accomplished using various sulfur nucleophiles. Common reagents include:

Sodium sulfide (Na₂S): This can directly displace the halides, but may lead to the formation of polymeric byproducts.

Thiourea (B124793): This reagent reacts with the dihalide to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This method is often preferred as it can minimize the formation of sulfides.

Potassium thioacetate (KSAc): This leads to the formation of a dithioacetate, which can be subsequently hydrolyzed to the dithiol. This two-step process often provides cleaner products. amazonaws.com

The choice of the sulfur nucleophile and the reaction conditions can significantly influence the yield and purity of the final product.

Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems is at the forefront of improving the efficiency and selectivity of this compound synthesis. These systems often involve transition metal catalysts or organocatalysts that can facilitate the formation of the carbon-sulfur bond under milder conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. beilstein-journals.orgnih.govresearchgate.net While often used for the synthesis of aryl sulfides, these methods can be adapted for the synthesis of benzylic thiols. Catalysts based on copper, palladium, nickel, and iron have been explored for the coupling of aryl or alkyl halides with a sulfur source. rsc.orgbeilstein-journals.orgnih.govrsc.orgchemrevlett.combohrium.comresearchgate.net For example, copper-catalyzed cross-coupling of thiols with aryl iodides in water under microwave irradiation provides a green and efficient route to aryl sulfides, and similar principles could be applied to benzylic systems. organic-chemistry.org

Recent advances have focused on the use of more earth-abundant and less toxic metals as catalysts. Iron-catalyzed S-N cross-coupling of thiols with dioxazolones under visible light represents a novel, ligand- and photosensitizer-free approach. bohrium.com Nanolayered cobalt-molybdenum sulfides have also been shown to be excellent catalysts for C-S bond construction through a borrowing hydrogen mechanism. rsc.org

Organocatalysis offers a metal-free alternative for C-S bond formation. acs.org Chiral phosphoric acids, for instance, can catalyze the asymmetric thiocarboxylysis of meso-epoxides. acs.org Cinchona-derived tertiary amine-ureas have been used for the enantioselective sulfa-Michael addition of thiols to enones at very low catalyst loadings. acs.org

The use of phase-transfer catalysts, as mentioned earlier, is a well-established and effective method for the synthesis of thiols and dithiols from alkyl halides. tandfonline.comtandfonline.comsciensage.info The catalyst facilitates the transfer of the sulfur nucleophile from the aqueous phase to the organic phase where the reaction occurs. This often leads to faster reactions and higher yields compared to uncatalyzed two-phase systems.

The following table provides a summary of various synthetic methods for thiols, which are applicable to the synthesis of this compound.

| Synthetic Method | Catalyst/Reagent | Precursor | Key Features |

| Microwave-Assisted Synthesis | Potassium thioacetate | Alkyl halide | Rapid, high yield amazonaws.com |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Alkyl dihalide | Mild conditions, good yield tandfonline.comsciensage.info |

| Copper-Catalyzed Cross-Coupling | Copper(II) oxide/1,10-phenanthroline | Aryl iodide, Thiol | Microwave-promoted, in water organic-chemistry.org |

| Nickel Nanoparticle Catalysis | Nano-Ni | Alcohol, Thiol | Dehydrative coupling at room temperature chemrevlett.com |

| Organocatalysis (Asymmetric) | Chiral Phosphoric Acid | meso-Epoxide, Thioacetic acid | Enantioselective synthesis of β-hydroxythiols acs.org |

Homogeneous Catalysis in Thiolation Reactions

The synthesis of benzylic thiols and their derivatives, such as this compound, is effectively achieved through homogeneous catalysis, which offers mild reaction conditions and high selectivity. Transition-metal catalysts are central to these transformations, enabling the coupling of various precursors like benzylic alcohols or halides with a sulfur source.

Prominent among these methods is the dehydrative thioetherification of alcohols with thiols, a process that forms a C–S bond with water as the only byproduct, aligning with green chemistry principles. chemrevlett.comresearchgate.net Various transition-metal catalysts, including those based on zinc, copper, gallium, and palladium, have been successfully employed. chemrevlett.comacs.orgthieme-connect.com For instance, zinc iodide (ZnI₂) can catalyze the reaction between benzylic alcohols and thiols in solvents like dichloromethane (B109758) (DCM) with high efficiency. chemrevlett.com Similarly, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) is effective for the S-benzylation of a wide range of thiols with primary, secondary, and tertiary benzylic alcohols. chemrevlett.comresearchgate.net

Iron-catalyzed cross-coupling reactions represent another significant advancement, particularly for coupling sp³-hybridized benzyl (B1604629) halides with thiol nucleophiles. chemrxiv.orgchemrxiv.org These systems, which can utilize simple iron sources like iron(III) bromide or iron pentacarbonyl, are notable for their broad substrate scope and tolerance of various functional groups. chemrxiv.orgnih.gov The reactions proceed without the need for an external base or reductant, circumventing common side reactions like elimination. chemrxiv.orgnih.gov Ruthenium-pincer complexes have also been developed for the acceptorless dehydrogenative coupling (ADC) of alcohols and thiols, directly producing thioesters (which can be precursors or analogues) and hydrogen gas. nih.govelsevierpure.com

The choice of catalyst and reaction conditions can be tailored to the specific substrates. Electron-donating groups on the benzylic precursor generally increase the reaction rate in acid-catalyzed dehydrative couplings. chemrevlett.com The following table summarizes representative homogeneous catalytic systems applicable to the formation of benzylic C-S bonds.

| Catalyst | Precursor Type | Thiol Type | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| ZnI₂ (50 mol%) | Benzylic Alcohols | Aryl & Aliphatic | DCE | Not specified | 71-99% | chemrevlett.com |

| Cu(OTf)₂ (1-8 mol%) | Benzylic Alcohols | Aryl & Aliphatic | DCM / DCE | RT - 80°C | 50-99% | chemrevlett.comresearchgate.net |

| FeBr₃ (5 mol%) | Benzyl Halides | Aryl & Aliphatic | DCE | 80°C | Up to 94% | nih.gov |

| Ru-Pincer Complex (1 mol%) | Benzylic Alcohols | Aryl & Aliphatic | Mesitylene | Reflux | High | nih.govelsevierpure.com |

| Ga(OTf)₃ | Benzylic/Allylic Alcohols | Heteroaromatic | DCE | Not specified | High | chemrevlett.com |

Heterogeneous Catalysis for Benzylic Thiol Formation

Heterogeneous catalysis offers significant advantages for industrial applications, including simplified catalyst recovery and reuse, contributing to more sustainable and economical processes. beilstein-journals.orgmdpi.com For the synthesis of benzylic thiols and thioethers, several solid-supported catalysts have been developed.

Amorphous solid acids, such as silica-alumina with a low alumina (B75360) content, have proven to be excellent metal-free catalysts for the direct thioetherification of alcohols with thiols. beilstein-journals.org These reactions can be performed under mild, solvent-free conditions, yielding products in high purity. beilstein-journals.org The reactivity in these systems is often correlated with the electronic properties of the alcohol substrate. beilstein-journals.org Modified clays, such as montmorillonite (B579905) containing 3-aminopropyltriethoxysilane, also serve as effective basic catalysts for the reaction of benzyl chloride with various thiols, demonstrating the versatility of tailored aluminosilicate (B74896) materials in promoting C-S bond formation. ias.ac.in

Furthermore, nanoparticle-based catalysts are emerging as a highly efficient class of heterogeneous catalysts. Nickel nanoparticles, for example, can chemoselectively catalyze the formation of thioethers from alcohols and thiols at room temperature. beilstein-journals.org Ultrafine platinum nanoparticles supported on dendrimers containing thiol groups have also been used for the synthesis of benzothiazoles from benzyl alcohol derivatives and 2-aminothiophenol (B119425) in water, showcasing a green catalytic system with high stability and reusability. rsc.org

| Catalyst | Precursor Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Silica-Alumina (Amorphous) | Benzylic Alcohols | Solvent-free, mild temperature | Metal-free, high activity and selectivity. | beilstein-journals.org |

| Modified Montmorillonite Clay | Benzyl Chloride | Solid mixture, heating on water bath | Basic catalyst, reusable, quantitative conversion. | ias.ac.in |

| Nano-Ni | Alcohols/Phenols | MeCN, Room Temperature | High chemoselectivity for benzylic thiols. | chemrevlett.com |

| Ptnp@nSTDP | Benzyl Alcohols | Water, 80°C | Highly stable and reusable, green solvent. | rsc.org |

| POMOF-1 (Heterogeneous MOF) | Benzylic C-H | Acetonitrile, 85°C | Selective oxidation to ketones (precursors). | mdpi.com |

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing novel catalysts. The formation of benzylic thiols like this compound can proceed through several distinct pathways, primarily dictated by the choice of precursors and catalysts.

When starting from benzylic alcohols, the reaction catalyzed by Lewis or Brønsted acids typically follows an Sₙ1-type mechanism. chemrevlett.comresearchgate.net The acid catalyst facilitates the departure of the hydroxyl group as water, generating a stabilized benzylic carbocation intermediate. This intermediate is then rapidly attacked by the thiol nucleophile to form the final thioether product. Evidence for this pathway includes the racemization observed when using chiral benzylic alcohols. researchgate.net

Conversely, the classic route from an alkyl halide and a sulfur nucleophile, such as the hydrosulfide (B80085) anion (-SH) or thiourea followed by hydrolysis, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orglibretexts.org This pathway involves a backside attack by the nucleophile on the carbon atom bearing the halide, leading to an inversion of stereochemistry if the carbon is a stereocenter. masterorganicchemistry.com

More recently, radical-based mechanisms have been identified in transition-metal-catalyzed systems. For instance, mechanistic studies of the iron-catalyzed coupling of benzyl halides with thiols or disulfides suggest a stereoablative pathway that likely involves a carbon radical intermediate. chemrxiv.orgchemrxiv.orgnih.gov This pathway circumvents the limitations of traditional Sₙ1 and Sₙ2 reactions, particularly in the formation of sterically hindered thioethers.

Reaction Kinetics and Thermodynamics of this compound Synthesis

The kinetics of C–S bond formation are highly dependent on the reaction mechanism. In photocatalytic systems, such as the thiol-ene "click" reaction, the kinetics can be complex. Typically, an induction period is observed, during which the photoinitiator absorbs light to generate radicals in a process that can follow zero-order kinetics. nih.gov Following this initiation, the radical chain reaction of thiol-ene coupling often proceeds as a first-order reaction. nih.gov The rate of these photocatalytic reactions can be significantly enhanced by the addition of redox mediators that facilitate the electron transfer steps required for thiyl radical generation. organic-chemistry.org

The thermodynamics of thiol synthesis are also a key consideration. The formation of a C-S bond from a thiol and an alcohol is influenced by the relative bond strengths of the reactants and products. The S-H bond in a thiol (around 81 kcal/mol) is significantly weaker than the O-H bond in an alcohol (around 109 kcal/mol). libretexts.orgmasterorganicchemistry.com This difference in bond energy is a critical factor in dehydrogenative coupling reactions and influences the stability of catalytic intermediates. nih.govelsevierpure.com Furthermore, the relative strength of the S-S single bond compared to the O-O bond means that oxidative dimerization of thiols to disulfides is a thermodynamically favored side reaction that must often be controlled. libretexts.orglibretexts.org

| Reaction System | Kinetic Model | Key Features | Reference |

|---|---|---|---|

| Photoinitiated Thiol-Ene Coupling | Gaussian-like (combined Zeroth and First order) | Induction period followed by exponential growth of product. Rate depends on light intensity and photoinitiator concentration. | nih.gov |

| Ru(bpy)₃Cl₂ / p-toluidine (B81030) catalyzed Thiol-Ene | Pseudo-first order | Reaction reaches >90% conversion in 240 minutes. Redox mediator (p-toluidine) enhances kinetics. | acs.org |

Transition State Analysis in Thiol Formation

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the transition states of reactions involving thiols, elucidating the factors that control reactivity and selectivity.

Comparative studies of thiol and alcohol nucleophiles reveal key differences in their reactivity. rsc.org In one computational study on glycosylation, the transition state for the attack by an alcohol was found to be 3.7 kcal/mol lower in energy than that for the corresponding thiol, supporting the experimentally observed higher reactivity of the alcohol. rsc.org This difference was attributed to stronger hydrogen bonding between the alcohol's proton and the leaving group (a bromide ion) in the transition state. rsc.org The greater polarizability of sulfur compared to oxygen also plays a crucial role in the nucleophilicity of thiolates.

Distortion/interaction analysis of transition states shows that the activation energy (ΔE‡) can be broken down into the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction energy between these distorted fragments. rsc.org Such analyses reveal that the higher reactivity of certain sulfur compounds can be due to more stabilizing frontier molecular orbital interactions in the transition state. rsc.org

| Nucleophile | Reaction Pathway | ΔG‡ (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Thiol (MeSH) | Formation of β-S-product | 29.2 | The transition state for alcohol attack is 3.7 kcal/mol lower, indicating higher reactivity. | rsc.org |

| Alcohol (MeOH) | Formation of β-O-product | 25.5 | ||

| Thiol (MeS⁻) | SₙAr on 2-methylsulfonylpyrimidine | ~15-20 | Nucleophilic addition is the rate-determining step. | researchgate.netresearchgate.net |

Self Assembled Monolayers Sams of 1,4 Benzenedimethanethiol: Formation, Structure, and Functionalization

Thermodynamics and Kinetics of 1,4-Benzenedimethanethiol SAM Formation

The formation of self-assembled monolayers of this compound (BDMT) is a process governed by a delicate interplay of thermodynamic and kinetic factors. These factors dictate the ultimate structure and properties of the resulting monolayer.

Adsorption Mechanism and Pathways on Noble Metal Surfaces

The adsorption of this compound onto noble metal surfaces is a complex process that can proceed through different pathways, leading to distinct monolayer structures. The nature of the substrate plays a crucial role in determining the adsorption geometry and kinetics.

On Au(111) , the adsorption of BDMT from the vapor phase initially leads to the formation of a "lying-down" phase at low coverages, where both sulfur headgroups of the molecule interact with the gold surface. nih.gov As the molecular density increases, a transition to a "standing-up" phase occurs, where only one sulfur atom is bonded to the substrate, leaving the other thiol group exposed to the vacuum or solution interface. nih.govresearchgate.net This standing-up configuration is critical for applications in molecular electronics and sensor development. The formation of a complete, ordered self-assembled monolayer of lying-down dithiols can occur within seconds in aqueous solutions. researchgate.net In contrast, the formation of the standing-up SAM from the vapor phase can require very high exposures, on the order of mega-Langmuirs. researchgate.net Theoretical calculations have been employed to understand the different core level binding energies observed experimentally, which can be attributed to various adsorption sites such as hollow, bridge, and atop positions, potentially including the presence of adatoms. nih.gov

On Ag(111) , a similar behavior is observed, with a lying-down phase forming at low exposures during vapor phase deposition. researchgate.net With increased exposure, a standing-up phase is achieved. researchgate.net However, studies on polycrystalline silver films suggest that BDMT adsorbs in a flat orientation, with both thiol groups losing their protons and bonding to the surface. pradeepresearch.orgias.ac.in This difference in observed behavior highlights the influence of substrate crystallinity on the final monolayer structure.

The interaction of BDMT with Cu(100) and Cu(111) surfaces is more complex. Upon initial adsorption, cleavage of the S-C bond can occur, leading to the adsorption of sulfur atoms onto the copper surface. researchgate.net This initial sulfidation passivates the surface, and only then does the adsorption of intact BDMT molecules take place, resulting in an interface enriched with sulfur. researchgate.net Despite this, at room temperature and very high exposures, a monolayer of standing-up molecules can be formed on Cu(111). conicet.gov.aracs.org

On InP(110) , vapor phase deposition of BDMT also results in the formation of a SAM with sulfur atoms available at the SAM-vacuum interface. researchgate.net The initial adsorption follows a similar pattern to that on noble metals, with a lying-down phase preceding the standing-up SAM phase. researchgate.net The thermal stability of the SAM on InP(110) has been investigated, with final desorption occurring at around 500 K. researchgate.net

The choice of solvent can influence the formation and final structure of this compound SAMs, although the molecule-molecule and molecule-substrate interactions are often the dominant factors. researchgate.net Studies using both polar (e.g., ethanol, methanol, water) and non-polar (e.g., n-hexane) solvents for SAM preparation on Au(111) have shown that BDMT molecules tend to adopt an upright orientation, anchored to the substrate via a single S-Au bond. researchgate.net

In a comparative study, the formation of a complete and ordered SAM of lying-down dithiols on Au(111) was observed to be rapid in water (a polar solvent), occurring within seconds. researchgate.net In contrast, in hexane (B92381) (a non-polar solvent), the adsorption was initially hindered by the formation of an ordered hexane film, which was gradually replaced by disordered dithiol domains until a saturated monolayer was formed. researchgate.net Despite these kinetic differences, the final properties and conformation of the BDMT films are largely determined by the interactions between the molecules themselves and with the substrate. researchgate.net

| Solvent Type | Effect on BDMT SAM Formation on Au(111) | Reference |

| Polar (e.g., Water) | Rapid formation of a complete and ordered lying-down dithiol SAM. | researchgate.net |

| Non-polar (e.g., Hexane) | Initial formation of an ordered hexane film, followed by gradual replacement with disordered dithiol domains. | researchgate.net |

Temperature is a critical parameter that significantly affects the adsorption kinetics and growth of this compound films. Studies have shown that lowering the surface temperature can have a dual effect: it enhances the sticking coefficient and can lead to the formation of multilayers at lower exposures. conicet.gov.aracs.org

For instance, on Au(111), Ag(111), and Cu(111), adsorption at around 250 K leads to a strong enhancement of the sticking coefficient compared to room temperature. conicet.gov.aracs.org At these lower temperatures, multilayer formation is observed at exposures that are orders of magnitude lower than what is required to form a standing-up monolayer at room temperature. conicet.gov.aracs.org These multilayers are stable up to approximately 265-270 K, at which point the multilayer desorbs rapidly. conicet.gov.ar Interestingly, once a multilayer is formed at low temperature, a gentle increase in temperature to 270 K can be sufficient to produce a monolayer with characteristics similar to those obtained at room temperature but with much higher exposures. acs.org

The thermal stability of BDMT SAMs has also been investigated. On Au(111), the sulfur-terminated standing-up layer is stable up to about 370 K. researchgate.net Above this temperature, a reordering of the layer occurs, where the sulfur atoms are no longer available at the vacuum interface. researchgate.net Final desorption from the gold surface occurs at around 450 K. researchgate.net On polycrystalline gold, an increase in temperature can cause a structural change in the monolayer, with the molecules transitioning to a lying-down state before desorption at approximately 423 K in air. pradeepresearch.orgias.ac.in

| Substrate | Adsorption Temperature | Observed Effect | Reference |

| Au(111), Ag(111), Cu(111) | ~250 K | Enhanced sticking coefficient, multilayer formation at lower exposures. | conicet.gov.aracs.org |

| Au(111), Ag(111), Cu(111) | 270 K (after low-temp multilayer formation) | Formation of a monolayer similar to high-exposure RT formation. | acs.org |

| Au(111) | > 370 K | Reordering of the layer, loss of terminal sulfur. | researchgate.net |

| Polycrystalline Au | > 423 K (in air) | Desorption from a lying-down state. | pradeepresearch.orgias.ac.in |

Both vapor phase deposition in a vacuum and solution phase assembly are common methods for forming this compound SAMs, each with distinct characteristics.

Vapor phase deposition allows for a clean and controlled environment for studying the fundamental aspects of adsorption kinetics. researchgate.netresearchgate.net This method has been instrumental in identifying the initial lying-down phase at low exposures and the subsequent formation of the standing-up phase at very high exposures, often in the mega-Langmuir range for substrates like Au(111) and Ag(111) at room temperature. researchgate.netconicet.gov.aracs.org Ion scattering techniques have confirmed the formation of thiol-terminated SAMs via vapor phase deposition. researchgate.net

Solution phase assembly is a more common and practical method for preparing SAMs. researchgate.netwikipedia.org The choice of solvent and concentration can influence the kinetics and the final structure of the monolayer. For example, well-ordered standing-up SAMs of dithiols have been successfully formed in degassed n-hexane solutions under dark conditions. researchgate.net However, solution-based methods can sometimes lead to the formation of multilayers, potentially due to the oxidation of thiol groups and the formation of disulfide bonds. researchgate.net Studies comparing both methods on Au(111) have found that while the preparation method influences the process, the final orientation and bonding are largely governed by the strong molecule-substrate and intermolecular interactions. researchgate.net

| Deposition Method | Advantages | Disadvantages/Considerations | Reference |

| Vapor Phase Deposition | Clean, controlled environment; allows for detailed kinetic studies. | Requires high vacuum and very high exposures for standing-up phase formation at RT. | researchgate.netresearchgate.netconicet.gov.aracs.org |

| Solution Phase Assembly | Practical and widely used; can produce well-ordered SAMs. | Potential for solvent effects and multilayer formation through oxidation. | researchgate.netwikipedia.orgresearchgate.net |

Energetics of this compound Self-Assembly

The stability of this compound SAMs is directly related to the energetics of the self-assembly process. The strong interaction between the sulfur headgroups and the metal substrate is a primary driving force for the formation of these monolayers. The difference in desorption temperatures between BDMT monolayers on different substrates points to the importance of the energetics of self-assembly in determining their stability. pradeepresearch.orgias.ac.in

On polycrystalline gold, BDMT monolayers are found to be more stable than alkanethiol monolayers, desorbing at a significantly higher temperature of 423 K in air, whereas alkanethiols typically desorb below 373 K. pradeepresearch.orgias.ac.in This increased stability is attributed to the strong Au-S bond and potentially favorable intermolecular interactions within the aromatic monolayer. The desorption from gold is preceded by a structural change where the molecules adopt a lying-down configuration. pradeepresearch.orgias.ac.in The monolayer on silver is observed to be less stable thermally. pradeepresearch.orgias.ac.in

Formation of Ordered "Standing-Up" and "Lying-Down" Phases in this compound SAMs

A key feature of this compound self-assembly is the formation of two distinct phases: a "lying-down" phase and a "standing-up" phase. The prevalence of each phase is highly dependent on the deposition conditions, including surface coverage, substrate, and temperature. nih.govresearchgate.netconicet.gov.ar

The lying-down phase is typically observed at low surface coverages, particularly during vapor phase deposition. nih.govresearchgate.net In this configuration, both sulfur atoms of the BDMT molecule are chemisorbed to the metal surface. researchgate.netconicet.gov.ar This phase precedes the formation of the more densely packed standing-up phase. researchgate.net On polycrystalline silver, the lying-down configuration, where the molecule adsorbs flat with the loss of both thiol protons, is the predominant structure. pradeepresearch.orgias.ac.in

The standing-up phase is characterized by molecules oriented more or less perpendicular to the substrate surface, with only one sulfur atom bonded to the metal and the other thiol group exposed. nih.govpradeepresearch.orgias.ac.in This is the desired configuration for many applications that require a functional terminal group. On Au(111), this phase forms as the molecular density on the surface increases, forcing the newly arriving molecules to adopt a vertical alignment due to the reduced availability of chemisorption sites. nih.gov Achieving a well-ordered standing-up phase can be challenging, as it often requires very high exposures in the vapor phase or carefully controlled conditions in solution to overcome the persistence of the lying-down phase and prevent issues like oxidation. conicet.gov.arresearchgate.netaip.org Despite initial beliefs that the lying-down phase might impede the formation of the standing-up phase, recent studies suggest this is not the case. aip.org

| Phase | Description | Formation Conditions | Reference |

| Lying-Down | Both sulfur atoms of the BDMT molecule are bonded to the substrate. | Low surface coverage, initial stages of vapor deposition. Predominant on polycrystalline Ag. | nih.govresearchgate.netresearchgate.netpradeepresearch.orgias.ac.inconicet.gov.ar |

| Standing-Up | One sulfur atom is bonded to the substrate, with the other thiol group exposed. | Higher surface coverage, very high exposures in vapor deposition, controlled solution conditions. | nih.govresearchgate.netpradeepresearch.orgias.ac.inconicet.gov.ar |

Factors Governing Molecular Orientation and Packing Density

The orientation and packing density of this compound molecules within a self-assembled monolayer are governed by a combination of factors, including the substrate material, solvent, concentration, temperature, and exposure time.

Substrate: The nature of the substrate plays a crucial role. On gold surfaces, BDMT typically forms densely packed and highly oriented SAMs, with one thiol group binding to the gold as a thiolate, leaving the second thiol group exposed at the monolayer-ambient interface. acs.org In contrast, on silver surfaces, the molecule has been observed to adsorb in a flat-lying configuration, with both thiol groups interacting with the surface. pradeepresearch.org This difference in orientation is attributed to variations in the molecule-substrate interaction rather than the small difference in the lattice constants of gold and silver. pradeepresearch.org

Solvent: The choice of solvent significantly impacts the SAM formation. For instance, chemisorption of this compound onto a Au(111) surface from a hexane solution leads to a different outcome compared to deposition from water. rsc.org In hexane, a complete monolayer forms rapidly at high concentrations. rsc.org Studies have shown that using degassed n-hexane solutions and conducting the preparation at 60°C in the absence of light promotes the formation of well-organized, "standing-up" SAMs on gold. nih.gov

Concentration and Exposure: The concentration of the BDMT solution or the exposure level in vapor phase deposition is a critical determinant of molecular arrangement. At low coverage, BDMT molecules tend to adopt a flat-lying configuration on Au(111). nih.govresearchgate.net As the surface coverage increases, a transition to a "standing-up" orientation occurs, where only one thiol group binds to the substrate. nih.govresearchgate.net This transition is driven by the reduction of available chemisorption sites, forcing newly arriving molecules to adopt a more vertical alignment. nih.gov Achieving a full, standing-up SAM from the vapor phase can require very high exposures, on the order of mega-Langmuirs. researchgate.netresearchgate.net

Temperature: Temperature influences both the kinetics of SAM formation and the thermal stability of the resulting monolayer. Formation of well-ordered SAMs is often facilitated at elevated temperatures, such as 60°C. nih.gov However, higher temperatures can also lead to changes in the monolayer structure. For instance, on gold, an increase in temperature can cause molecules in a standing-up orientation to transition to a lying-down state before desorption occurs at even higher temperatures (around 423 K). pradeepresearch.org

Backbone Structure: The structure of the aromatic backbone itself influences packing density. Studies comparing different aromatic dithiols have shown that longer backbones, such as a terphenyl unit, can lead to SAMs with a higher degree of molecular orientation compared to those with shorter oligophenyl backbones. researchgate.net

Coexistence of Multiple Adsorption Configurations

During the formation of this compound SAMs, it is common for multiple adsorption configurations to coexist on the substrate surface. This phenomenon is particularly evident during the initial stages of monolayer growth and can be influenced by the preparation method.

Two primary configurations are typically observed: a "lying-down" phase and a "standing-up" phase. nih.govconicet.gov.ar

Lying-Down Phase: At low surface coverages, BDMT molecules tend to adsorb with their benzene (B151609) rings parallel to the substrate surface. In this configuration, both thiol groups can potentially interact with the substrate. pradeepresearch.orgrsc.orgnih.gov This phase is often observed during initial exposure in both solution and vapor phase deposition. nih.govresearchgate.net On silver, this flat-lying geometry, with both thiol protons lost, is the predominant form. pradeepresearch.org

Standing-Up Phase: As the molecular density on the surface increases, a transition to a standing-up configuration occurs. nih.gov In this arrangement, the molecules are oriented more perpendicularly to the surface, with only one thiol group chemically bonded to the substrate, leaving the other thiol group exposed at the outer interface. acs.orgpradeepresearch.orgnih.gov This is the desired configuration for many applications that require a functional terminal group.

The transition from the lying-down to the standing-up phase is a key step in the formation of a complete, functional monolayer. One proposed mechanism for this transition on gold involves a hydrogen exchange reaction between chemisorbed, lying-down molecules and free dithiol molecules in the solution. nih.gov Studies using vapor phase deposition have clearly identified these two regimes: a lying-down configuration at low exposures and a standing-up SAM at high exposures. nih.govconicet.gov.ar On Au(111), striped phases of lying-down molecules have been observed at low coverages. rsc.org Interestingly, a lying-down arrangement formed in water can be converted to a standing-up monolayer by subsequent exposure to a hexane solution of the dithiol. rsc.org

Structural Characterization of this compound SAMs

A thorough understanding of the structural properties of this compound SAMs is essential for controlling their functionality. Various surface-sensitive techniques are employed to probe the molecular orientation, surface coverage, long-range order, and bonding at the molecule-substrate interface.

Molecular Orientation and Tilt Angles within the SAM

The orientation of this compound molecules within a SAM is a critical parameter that dictates the surface properties. In the preferred "standing-up" configuration on gold, the molecules are not perfectly perpendicular to the surface but are tilted at a certain angle.

Experimental techniques such as Reflection-Absorption Infrared Spectroscopy (RAIRS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are used to determine the molecular orientation. acs.orgnih.govresearchgate.net For well-organized BDMT SAMs on gold, the molecules are found to be highly oriented. acs.org Studies have reported that the aromatic rings in these SAMs are tilted towards the direction perpendicular to the substrate plane. researchgate.net

One study on the assembly of similar aromatic dithiol molecules on gold determined a tilt angle of 24° with respect to the surface normal for the standing-up molecules.

Surface Coverage and Monolayer Thickness Determination

Determining the surface coverage and thickness of the monolayer is crucial for assessing the quality and completeness of the SAM.

Spectroscopic ellipsometry (SE) is a powerful technique for measuring the thickness of the organic layer. nih.gov For well-formed BDMT SAMs, these measurements, in conjunction with other techniques, confirm the formation of a single layer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) can also provide information on surface coverage and monolayer completeness by analyzing the attenuation of the substrate signal (e.g., Au 4f) and the intensity of the signals from the adsorbate (e.g., C 1s, S 2p). acs.orgresearchgate.net

Time-of-flight direct recoil spectroscopy (TOF-DRS) has been used to study the adsorption kinetics and differentiate between monolayer and multilayer formation. conicet.gov.ar By monitoring the scattering and recoiling of ions from the surface, it's possible to track the growth of the film from the initial lying-down phase to the completion of the standing-up monolayer. conicet.gov.ar For instance, on Au(111), the sulfur content at the vacuum interface of a standing-up SAM was estimated to be approximately 0.3 of a monolayer. conicet.gov.ar

Long-Range Order and Crystalline Domains in this compound SAMs

The formation of well-organized BDMT SAMs with a high degree of molecular orientation suggests the presence of significant lateral interactions between the aromatic rings of adjacent molecules, which contributes to the stability and order of the assembly. acs.org However, achieving large, defect-free domains can be challenging.

Studies on similar aromatic thiol systems using techniques like Scanning Tunneling Microscopy (STM) and Low-Energy Electron Diffraction (LEED) have revealed that preparation at elevated temperatures can result in highly ordered layers with large domains. These studies also show that even small changes in the molecular structure can lead to very different packing arrangements and crystalline structures.

Adsorption Sites and Bonding Configurations on Substrates

The interaction between the sulfur atoms of this compound and the substrate atoms is fundamental to the formation and stability of the SAM. The specific adsorption sites and bonding configurations have been a subject of detailed investigation.

On gold and silver surfaces, the adsorption of BDMT is dissociative, meaning the hydrogen atom of the thiol group is lost, and the molecule binds to the surface as a thiolate (RS-). pradeepresearch.org

On Gold (Au): In the standing-up configuration on Au(111), one of the thiol groups forms a thiolate bond with the gold surface, while the other remains as a free thiol (-SH) group at the monolayer's outer surface. acs.orgnih.govresearchgate.net The preferred adsorption site for alkanethiols on Au(111) is generally considered to be the 3-fold hollow site. pradeepresearch.org However, for BDMT, studies using photoemission have suggested the possibility of more than one adsorption configuration, as evidenced by different sulfur binding energies. researchgate.net Some calculations suggest that an alternative adsorption site, possibly an atop configuration, could be responsible for certain spectral features. researchgate.net

On Silver (Ag): On silver surfaces, BDMT tends to adsorb in a flat orientation with the loss of both thiol protons, resulting in both sulfur atoms bonding to the surface. pradeepresearch.org This difference in bonding compared to gold highlights the critical role of the substrate in determining the final structure.

On Copper (Cu): On copper surfaces, the situation is more complex. High-resolution XPS studies of BDMT on Cu(100) reveal multiple sulfur species. beilstein-journals.org While the expected thiolate sulfur (bound to Cu) and free -SH groups are present, a significant component at a lower binding energy is also observed. beilstein-journals.org This could indicate an alternative adsorption site, or potentially dissociation of the molecule leading to atomic sulfur on the surface. beilstein-journals.org For BDMT on copper clusters, a preferential adsorption configuration with both sulfur atoms bonded to two copper atoms has been found. conicet.gov.ar

The table below summarizes the different adsorption configurations of this compound on various substrates.

| Substrate | Predominant Molecular Orientation | Sulfur Bonding Configuration | Experimental Evidence |

| Gold (Au) | Standing-up (at high coverage) nih.govresearchgate.net | One S-Au thiolate bond, one free -SH group acs.orgnih.gov | XPS acs.orgresearchgate.net, SERS pradeepresearch.org, TOF-DRS conicet.gov.ar |

| Lying-down (at low coverage) nih.govresearchgate.net | Both S atoms interacting with the surface nih.gov | TOF-DRS conicet.gov.ar, Photoelectron Spectroscopy nih.gov | |

| Silver (Ag) | Lying-down pradeepresearch.org | Both S atoms form thiolate bonds with Ag pradeepresearch.org | SERS pradeepresearch.org |

| Copper (Cu) | Standing-up (at high exposure) conicet.gov.ar | One S-Cu thiolate bond, one free -SH group beilstein-journals.org | XPS beilstein-journals.org, TOF-DRS conicet.gov.ar |

| Lying-down (at low exposure) conicet.gov.ar | Both S atoms interacting with the surface conicet.gov.arbeilstein-journals.org | TOF-DRS conicet.gov.ar, XPS beilstein-journals.org |

Stability and Reactivity of this compound SAMs

Thermal Stability and Desorption Mechanisms of this compound Monolayers

The thermal stability of this compound (BDMT) self-assembled monolayers (SAMs) is a critical factor for their application in molecular electronics and other technologies that may operate at elevated temperatures. The stability is highly dependent on the substrate.

On gold (Au) , BDMT monolayers exhibit greater thermal stability compared to alkanethiol monolayers. pradeepresearch.org They are reportedly stable up to approximately 423 K (150 °C) in air. pradeepresearch.orgias.ac.in Above this temperature, structural changes occur. pradeepresearch.org A study found that the sulfur-terminated layer on Au(111) is stable up to about 370 K (97 °C). researchgate.net Above this temperature, a reordering of the layer takes place where sulfur atoms are no longer present at the vacuum interface. researchgate.net This suggests a phase transition where the molecules adopt a lying-down configuration on the surface before desorption. pradeepresearch.orgpradeepresearch.org Final desorption from the gold surface occurs at around 450 K (177 °C). researchgate.net

On silver (Ag) , BDMT monolayers are thermally less stable than on gold. pradeepresearch.orgias.ac.in The desorption from the silver surface is described as "eventless," suggesting a more direct desorption process without the intermediate structural rearrangements seen on gold. pradeepresearch.orgias.ac.in

On Indium Phosphide (InP) , the final desorption of the BDMT monolayer occurs at a higher temperature than on gold, around 500 K (227 °C). researchgate.net

The thermal stability is also influenced by modifications to the terminal thiol group. For instance, the reaction of the free thiol group with copper ions leads to a substantial reduction in the thermal stability of the monolayer on gold, indicating that the chemical binding at the gold-monolayer interface is affected. pradeepresearch.org

A summary of the thermal stability data is provided in the table below.

| Substrate | Onset of Structural Change / Reordering (K) | Final Desorption Temperature (K) | Notes |

| Gold (Au) | ~370 K researchgate.net / ~423 K pradeepresearch.orgpradeepresearch.orgias.ac.in | ~450 K researchgate.net | Molecules reorient to a lying-down phase before desorption. pradeepresearch.orgpradeepresearch.org |

| Silver (Ag) | Less stable than on Au pradeepresearch.orgias.ac.in | - | Desorption is described as eventless. pradeepresearch.orgias.ac.in |

| Indium Phosphide (InP) | ~370 K researchgate.net | ~500 K researchgate.net | S-terminated layer reorders above 370 K. researchgate.net |

Chemical Stability and Resistance to Oxidation

The chemical stability of BDMT SAMs, particularly their resistance to oxidation, is crucial for their long-term performance and reliability. The terminal thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other species, potentially altering the structure and function of the monolayer. conicet.gov.ar

The formation of well-ordered, standing-up SAMs with free thiol groups often requires careful control of the preparation conditions to minimize oxidation. This includes the use of degassed solvents and carrying out the self-assembly process in the absence of light and oxygen. rsc.orgwikipedia.org The presence of oxidizing agents is a known incompatibility. fishersci.com

Despite the susceptibility of the thiol group to oxidation, BDMT monolayers on gold have shown a degree of stability. Exposure to X-rays can induce beam damage, which is more severe on silver substrates, while a portion of the monolayer on gold can survive the exposure. pradeepresearch.org

Theoretical and Computational Studies of this compound SAMs

Theoretical and computational methods are indispensable tools for gaining a deeper, molecular-level understanding of the formation, structure, and properties of BDMT SAMs. These simulations provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Adsorption and Electronic Structure

Density Functional Theory (DFT) has been extensively used to investigate the adsorption of BDMT on metal surfaces and to elucidate the electronic structure of the resulting SAMs. DFT calculations can determine the most stable adsorption geometries and binding energies of BDMT on substrates like gold. pradeepresearch.orgacs.org For instance, calculations have explored the differences in core level binding energies for BDMT adsorbed on various sites of a Au(111) surface, such as hollow, bridge, and atop sites. acs.org These theoretical findings are crucial for interpreting experimental X-ray photoelectron spectroscopy (XPS) data and can help distinguish between different bonding configurations. acs.org

| Computational Method | Investigated Property | Key Findings |

| Density Functional Theory (DFT) | Adsorption Geometry & Energy | Identifies most stable binding sites (hollow, bridge, atop) on Au(111) and calculates corresponding adsorption energies. acs.org |

| Density Functional Theory (DFT) | Electronic Structure (DOS, HOMO-LUMO) | Elucidates the contribution of different molecular orbitals to the valence band and determines the electronic gap of the adsorbed molecule. nih.govrsc.org |

| DFT with Non-Equilibrium Green's Function (NEGF) | Electrical Conductance | Investigates the electrical and mechanical properties of single-molecule junctions, showing how conductance is affected by binding configuration and stretching. pradeepresearch.org |

Molecular Dynamics Simulations of SAM Formation and Dynamics

Molecular Dynamics (MD) simulations offer a powerful means to study the dynamic processes of SAM formation and the conformational behavior of the assembled molecules. While a complete, atom-by-atom simulation of the entire self-assembly process from solution is computationally demanding, various simulation techniques have provided significant insights.

Grand-Canonical Monte Carlo (GCMC) simulations have been used to model the self-assembly of 1,4-benzenedithiolate (BDT) on a Au(111) surface. These simulations show that BDT molecules selectively adsorb from a solvent like tetrahydrofuran (B95107) (THF) to form a monolayer. The simulations indicate that the bonding behavior is coverage-dependent: at low surface coverage, BDT prefers to bond at the Au top site, while at higher coverages, bridge and fcc hollow sites become more populated. The tilt angle of the BDT molecules with respect to the surface normal is also found to decrease as the coverage increases, and the monolayer can form an ordered herringbone structure.

| Simulation Technique | Focus of Study | Key Observations |

| Grand-Canonical Monte Carlo (GCMC) | Self-Assembly Process | Demonstrates selective adsorption from solution, coverage-dependent bonding sites, and the formation of ordered structures like the herringbone pattern. |

| Molecular Dynamics (MD) | Conformation and Dynamics of Assembled SAMs | Shows that molecular conformation is well-defined and influenced by molecular structure. The dynamics are governed by the head group's interaction with the surface. acs.org |

| Driven Dynamics Simulation | Mechanical Properties | Investigates the forces required to break the Au-S bond in a molecular junction, revealing distinct breaking force quanta. |

Simulations of X-ray Absorption and Photoemission Spectra

Computational simulations are vital for the accurate interpretation of complex experimental spectra, such as those obtained from X-ray absorption spectroscopy (XAS) and photoemission spectroscopy (PES). By theoretically calculating these spectra and comparing them to experimental results, a more detailed and reliable picture of the SAM's structure and electronic properties can be obtained.

Simulations of near-edge X-ray absorption fine structure (NEXAFS) spectra, a form of XAS, are particularly useful for determining molecular orientation. nih.gov The anisotropic absorption cross-section of a single BDMT molecule can be calculated using DFT. By simulating the polarized reflectivity at the carbon K-edge based on a model of the organic film, researchers can fit the simulation to the experimental data to determine the molecular arrangement. This approach has been used to confirm that BDMT molecules in a SAM on gold adopt a standing configuration with a specific tilt angle relative to the substrate normal. For example, NEXAFS measurements combined with theoretical calculations suggest a molecular axis orientation of 24° with respect to the surface normal. nih.gov

Similarly, the simulation of photoemission spectra, such as ultraviolet photoemission spectroscopy (UPS) and XPS, aids in understanding the electronic structure. As mentioned in the DFT section, calculating the density of states allows for the assignment of features in the valence band spectra to specific molecular orbitals. nih.gov Furthermore, theoretical calculations of core-level binding energies for sulfur in different chemical environments (e.g., thiolate bound to gold, free thiol, disulfide) are crucial for deconvoluting complex S 2p XPS spectra and correctly identifying the bonding states within the monolayer. acs.org These simulations help to differentiate between sulfur atoms bound to the gold substrate, unbound terminal thiol groups, and potential disulfide linkages. acs.org

Advanced Materials Science Applications of 1,4 Benzenedimethanethiol

Molecular Electronics and Spintronics with 1,4-Benzenedimethanethiol

This compound (BDMT) has emerged as a significant molecule in the fields of molecular electronics and spintronics. Its rigid aromatic core and terminal thiol groups, which readily form bonds with metal surfaces, make it an ideal candidate for creating single-molecule junctions and devices.

The electrical conductance of a single this compound molecule when placed between two gold electrodes has been a subject of extensive research. Studies involving the repeated formation of a large number of molecular junctions have identified the conductance of a single BDMT molecule to be approximately 0.0006 G₀, where G₀ is the quantum of conductance (2e²/h). acs.orgresearchgate.netacs.org This value is notably lower than that of benzenedithiol (BDT), which is reported to be 0.011 G₀, highlighting the impact of the methylene (B1212753) (-CH₂) spacer groups on charge transport. acs.orgresearchgate.netacs.org The broadness of the conductance peaks observed in histograms suggests variations in the microscopic details of different molecular junctions. acs.orgresearchgate.netacs.org

The charge transport mechanism through BDMT junctions is dependent on temperature. aip.org In a study measuring temperature-dependent current-voltage (I-V) characteristics from 30 K to 300 K, the current was observed to decrease as the temperature was lowered to 40 K. aip.org Above 100 K, the transport is dominated by thermally activated conduction with a typical activation energy of 0.11 eV. aip.org Below 40 K, the I-V characteristics become temperature-independent, which is consistent with the Fowler-Nordheim tunneling mechanism. aip.org The I-V curves are typically nonlinear and asymmetric, which can be attributed to differences in the contact strength at the two electrode-molecule interfaces. aip.org

Single-Molecule Conductance Values

| Molecule | Measured Conductance (G₀) | Reference |

|---|---|---|

| This compound (BDMT) | 0.0006 | acs.orgresearchgate.netacs.org |

| 1,4-Benzenedithiol (B1229340) (BDT) | 0.011 | acs.orgacs.org |

Several techniques have been developed to fabricate molecular junctions incorporating this compound. A common approach involves the use of self-assembled monolayers (SAMs). acs.orgntu.edu.twacs.org In this method, a gold substrate is modified by dipping it into a solution containing BDMT, leading to the formation of a monolayer where the molecules are anchored to the gold surface via one of their thiol groups. acs.orgcnr.it This results in a thiol-terminated surface that can be used to link to a second electrode or to nanoparticles. acs.orgacs.org

Mechanically controllable break junction (MCBJ) is another widely used technique. rsc.org This method involves stretching a thin gold wire until it breaks, creating two atomically sharp electrodes. The gap between these electrodes can be precisely controlled, allowing a single molecule from a surrounding solution to bridge the gap and form a molecular junction. rsc.org

Electrochemical methods have also been employed. aip.org One such technique involves using conventional e-beam lithography to create a pair of electrodes, depositing a SAM of BDMT, and then using electrochemical deposition of platinum to form the second contact to the molecule in a lateral configuration. aip.org This allows for the creation of stable molecular junctions for detailed transport studies. aip.org

Organic spin valves (OSVs) are devices that utilize the spin of an electron, in addition to its charge, to control electrical resistance. nih.gov They typically consist of an organic semiconductor spacer layer sandwiched between two ferromagnetic electrodes. nih.govaip.org this compound has been successfully integrated as a self-assembled monolayer (SAM) spacer in OSV devices. ntu.edu.twaip.orguniroma2.it These hybrid organic/inorganic heterostructures combine the versatility of organic materials with the spin-degree of freedom offered by ferromagnets. ntu.edu.twaip.org

In such a device, the resistance depends on the relative alignment of the magnetization of the two ferromagnetic electrodes. dissertation.com When the magnetizations are parallel, the resistance is typically lower than when they are in an antiparallel alignment. This phenomenon is known as magnetoresistance (MR). aps.org OSVs containing a BDMT SAM barrier have demonstrated spin-dependent transport, showcasing the molecule's ability to mediate spin-polarized currents. ntu.edu.twaip.orguniroma2.it The integration of organic semiconductors is promising due to their expected long spin-dependent transport lengths, a result of weak spin-orbit coupling and hyperfine interactions. nih.gov

Molecular electronic devices incorporating this compound have been shown to exhibit non-volatile memory switching, also known as a memristive effect. ntu.edu.twuniroma2.it This is characterized by a hysteresis in the current-voltage (I-V) curve, where the resistance of the junction can be switched between different states by applying a voltage or current. ntu.edu.tw

In organic spin valves using a BDMT self-assembled monolayer, both magnetoresistive switching (dependent on magnetic field) and memristive switching (dependent on voltage history) have been observed in the same device. ntu.edu.twaip.orguniroma2.it This multifunctionality is a significant finding, suggesting that BDMT-based devices could be used for future multifunctional molecular-level spintronic applications. ntu.edu.twuniroma2.itaip.org The mechanism for the memristive behavior is often attributed to charge trapping at the interface between the organic SAM and the ferromagnetic electrode. aip.org Analysis of the I-V curves suggests that the electronic transport transitions between different mechanisms, such as direct tunneling and trapping-dependent hopping, at various applied biases. ntu.edu.tw

Nanomaterials Functionalization and Integration

The thiol groups of this compound provide a robust chemical anchor to noble metal surfaces, making it an excellent ligand for the functionalization of nanomaterials, particularly gold nanoparticles.

This compound is widely used as a stabilizing agent and surface modifier for gold nanoparticles (AuNPs). nih.govresearchgate.net A common synthesis route is a modified Brust two-phase synthesis, where an aqueous solution of a gold salt is transferred to an organic solvent and reduced in the presence of BDMT. nih.govresearchgate.netbohrium.com The BDMT molecules cap the surface of the nascent nanoparticles, preventing aggregation and allowing for control over their final size. nih.gov By varying the molar ratio of gold to BDMT, the diameter of the resulting nanocrystals can be tuned, typically within the range of 2 to 9 nm. researchgate.net

The bifunctional nature of BDMT, with a thiol group at each end of the molecule, offers a unique advantage. nih.gov While one thiol group binds to the surface of a gold nanoparticle, the other can remain free or, more interestingly, bind to a neighboring nanoparticle. This cross-linking capability allows for the creation of 2D or 3D networks of interconnected gold nanoparticles. nih.govresearchgate.net These networks have been observed in transmission electron microscopy (TEM) images. nih.gov

The layer-by-layer (LBL) technique can also be used to fabricate multilayer films of AuNPs cross-linked by BDMT. acs.org This involves alternately immersing a substrate in a solution of citrate-stabilized AuNPs and a solution of BDMT, building up a structured nanomaterial film one layer at a time. acs.org X-ray photoelectron spectroscopy (XPS) is a key technique used to confirm the chemical composition and the nature of the interaction between the gold nanoparticles and the BDMT ligands. acs.orgnih.gov

XPS Core Level Binding Energies (BE) for BDMT-Functionalized Gold Nanoparticles

| Core Level | Binding Energy (eV) | Full Width at Half Maximum (FWHM) (eV) | Reference |

|---|---|---|---|

| C1s | 284.6 | 1.5 | nih.gov |

| Au4f₇/₂ | 84.0 | 1.2 | nih.gov |

| S2p₃/₂ | 162.1 | 1.1 | nih.gov |

Stabilization and Surface Modification of Gold Nanoparticles with this compound

Synthesis of this compound-Capped Gold Nanoparticles

The synthesis of gold nanoparticles (AuNPs) capped with this compound has been successfully achieved using a modified Brust's two-phase synthesis method. researchgate.netnih.gov This process allows for the stabilization of the nanoparticles by the bifunctional arenethiol. nih.gov In a typical synthesis, an aqueous solution of hydrogen tetrachloroaurate (B171879) (HAuCl₄) is combined with a solution of this compound in an organic solvent like dichloromethane (B109758). nih.gov The size of the resulting nanocrystals can be controlled and tuned within the range of 2 to 9 nanometers by adjusting the molar ratio of gold to sulfur (Au/S). nih.govresearchgate.net

The use of a bifunctional thiol like BDMT is intentional, as the presence of a sulfur atom at both ends of the ligand allows for the potential of creating a double linkage with two separate gold nanoparticles. nih.gov This capability is crucial for the subsequent formation of nanoparticle networks.

| Property | Description |

| Synthesis Method | Modified Brust's two-phase synthesis researchgate.netnih.gov |

| Precursors | HAuCl₄ and this compound nih.gov |

| Nanoparticle Size | 2 - 9 nm (tunable by Au/S ratio) nih.govresearchgate.net |

| Capping Agent | This compound chemicalbook.comresearchgate.net |

Formation of Interconnected Nanoparticle Networks

The bifunctional nature of this compound is a key feature that facilitates the formation of interconnected networks of gold nanoparticles. nih.govresearchgate.net The thiol groups at each end of the BDMT molecule can bind to different gold nanoparticles, acting as a linker to create two- or three-dimensional structures. nih.govaip.org This self-assembly process leads to the formation of networks where the nanoparticles are held together by the BDMT molecules. researchgate.net

These interconnected networks exhibit interesting electronic properties, with studies showing behaviors such as single-electron tunneling and hopping transport. aip.org The ability to form these structured assemblies opens up possibilities for their use in molecular electronics and the development of nanoscale circuits. aip.org

Functionalization of Graphene and Other 2D Materials with this compound

This compound can be used to functionalize graphene and other 2D materials through non-covalent interactions. researchgate.netoiccpress.com This is typically achieved by immersing the graphene substrate in a solution of BDMT. researchgate.netsci-hub.se The aromatic rings of the BDMT molecules interact with the graphene surface via π-π stacking, leading to the formation of a self-assembled monolayer on the graphene. researchgate.netoiccpress.com

This functionalization process is significant because it introduces thiol-terminated end groups onto the graphene surface. researchgate.net These thiol groups can then serve as anchor points for attaching other functional materials, such as gold nanoparticles. researchgate.netsci-hub.se This two-step process allows for the creation of hybrid materials with tailored properties. For example, gold nanoparticles can be attached to the BDMT-functionalized graphene to create a sensor for detecting hydrogen peroxide. sci-hub.se

Building Metal-Molecule Heterostructures and Metallo-Graphene Like Carbon Sheets

The ability of this compound to link metal entities makes it a valuable building block for constructing metal-molecule heterostructures. beilstein-journals.orgresearchgate.net The two thiol ends of the molecule can bind to metal electrodes, creating a molecular bridge. beilstein-journals.orgresearchgate.net This has been a subject of interest for molecular electronics, with early studies measuring the electrical conductance of a single BDMT molecule. rsc.org

Furthermore, BDMT has been utilized in the creation of metallo-graphene like carbon sheets. researchgate.net These structures are formed by creating a self-assembled monolayer of BDMT and then intercalating metal atoms to form a 2D sheet. researchgate.net

Applications in Plasmonics and Nanophotonics

This compound plays a role in the field of plasmonics and nanophotonics, primarily as a linker molecule to create specific arrangements of plasmonic nanoparticles. researchgate.netresearchgate.net The interaction of light with these structured nanoparticle assemblies, often referred to as "hot spots," can lead to significant enhancement of the local electromagnetic field. researchgate.netchalmers.se

For instance, BDMT can be used as a spacer layer between gold nanoparticles and a gold island film to create a highly sensitive platform for surface-enhanced Raman scattering (SERS). researchgate.netresearchgate.net The precise spacing provided by the BDMT molecule is crucial for optimizing the plasmonic coupling and achieving high signal enhancement. researchgate.net These enhanced fields have applications in various sensing and detection technologies. researchgate.netresearchgate.net

Polymer Science and Cross-linking Applications

This compound as a Building Block for Polymer Synthesis

This compound serves as a versatile building block in polymer synthesis. ontosight.aixdbiochems.com Its two thiol functional groups allow it to act as a cross-linking agent, enhancing the mechanical properties of polymers. chemblink.comontosight.ai When added to polymer matrices, the sulfur content from BDMT can increase the mechanical strength and elasticity of the resulting material. chemblink.com

In the realm of liquid crystalline elastomers (LCEs), BDMT has been used in the copolymerization with diacrylate-based liquid crystalline monomers. acs.org The thiol groups of BDMT can react with the acrylate (B77674) groups, leading to the formation of elastomeric networks. acs.org While it has poor miscibility with some alkyl dithiols, its use has been demonstrated in creating transparent and flexible LCE films. acs.org

| Polymer System | Role of this compound | Resulting Properties |

| General Polymer Matrices | Cross-linking agent chemblink.comontosight.ai | Enhanced mechanical strength and elasticity chemblink.com |

| Liquid Crystalline Elastomers (LCEs) | Comonomer with diacrylates acs.org | Formation of elastomeric networks, transparent films acs.org |

| Polythioethers | Monomer with dibromomaleimide acs.org | Synthesis of degradable and modifiable polymers acs.org |

Furthermore, research has shown that this compound can participate in thiol-dibromomaleimide polymerization to produce polythioethers. acs.org Interestingly, while it might be expected to have steric hindrance, polymers with moderate molecular weights have been achieved. acs.org This method provides a pathway to synthesize polymers that are potentially degradable and can be modified after polymerization. acs.org

Cross-linking Enhancement of Polymer Mechanical Properties

This compound (BDT) serves as a critical cross-linking agent in polymer science, utilized to enhance the mechanical properties of various polymer networks. Its rigid aromatic structure imparts specific characteristics to the final material, which can be tailored by comparing its effects with more flexible aliphatic cross-linkers.